molecular formula C11H19NO3 B2480647 N-Boc-(+/-)-trans-2-formylcyclopentyl-amine CAS No. 1353093-76-1

N-Boc-(+/-)-trans-2-formylcyclopentyl-amine

Cat. No.: B2480647
CAS No.: 1353093-76-1
M. Wt: 213.277
InChI Key: FHKOKOKLXKRPQB-DTWKUNHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Boc-(+/-)-trans-2-formylcyclopentyl-amine is a compound that features a tert-butyloxycarbonyl (Boc) protecting group attached to an amine functional group The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-(+/-)-trans-2-formylcyclopentyl-amine typically involves the protection of the amine group with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) under aqueous or anhydrous conditions . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete protection of the amine group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of solid acid catalysts, such as H-BEA zeolite, can facilitate the continuous deprotection of Boc-protected amines, enhancing efficiency and productivity .

Chemical Reactions Analysis

Types of Reactions

N-Boc-(+/-)-trans-2-formylcyclopentyl-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, OsO4

    Reduction: NaBH4, LiAlH4

    Substitution: TFA, HCl in methanol or dichloromethane

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Free amines

Mechanism of Action

The mechanism of action of N-Boc-(+/-)-trans-2-formylcyclopentyl-amine primarily involves the protection and deprotection of the amine group. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective reactions at the amine site . This selective protection and deprotection enable the compound to be used in multi-step synthesis processes without interfering with other functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Boc-(+/-)-trans-2-formylcyclopentyl-amine is unique due to its trans-2-formylcyclopentyl structure, which provides additional functionalization opportunities compared to other Boc-protected amines. This structural feature allows for more diverse chemical reactions and applications in various fields of research.

Properties

IUPAC Name

tert-butyl N-[(1R,2R)-2-formylcyclopentyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-9-6-4-5-8(9)7-13/h7-9H,4-6H2,1-3H3,(H,12,14)/t8-,9+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHKOKOKLXKRPQB-DTWKUNHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC1C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCC[C@H]1C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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